molecular formula C29H28N2 B14380947 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole

3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole

Cat. No.: B14380947
M. Wt: 404.5 g/mol
InChI Key: YOERMHPXEXPVPZ-FBMGVBCBSA-N
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Description

3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole typically involves multi-step organic reactions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include steps such as the preparation of starting materials, reaction optimization, and purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H28N2

Molecular Weight

404.5 g/mol

IUPAC Name

3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole

InChI

InChI=1S/C29H28N2/c1-4-10-20-15-17-26-24(19-20)29(2,3)27(30-26)18-16-23-22-13-8-9-14-25(22)31-28(23)21-11-6-5-7-12-21/h5-9,11-19,31H,4,10H2,1-3H3/b18-16+

InChI Key

YOERMHPXEXPVPZ-FBMGVBCBSA-N

Isomeric SMILES

CCCC1=CC2=C(C=C1)N=C(C2(C)C)/C=C/C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CCCC1=CC2=C(C=C1)N=C(C2(C)C)C=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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